molecular formula C9H12N6OS3 B2686903 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 339314-65-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2686903
CAS No.: 339314-65-7
M. Wt: 316.42
InChI Key: XXTZYCPNWKLUOP-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This molecule incorporates both 1,3,4-thiadiazole and 1,2,4-triazole pharmacophores, which are privileged structures known for their broad spectrum of biological activities. The specific research value of this acetamide derivative lies in its potential as a novel antibacterial agent. Studies on structurally analogous compounds have demonstrated that the 1,3,4-thiadiazole scaffold exhibits potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, a validated target for quinolone antibiotics . Furthermore, the 1,2,4-triazole moiety is frequently associated with antifungal and anti-inflammatory properties , suggesting potential for investigating multi-target therapeutic applications. Researchers are exploring this compound and its analogs to combat the growing threat of multidrug-resistant pathogens, providing a valuable chemical tool for developing new lead structures in antibiotic discovery programs.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS3/c1-3-17-9-14-12-7(19-9)11-6(16)4-18-8-13-10-5-15(8)2/h5H,3-4H2,1-2H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTZYCPNWKLUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a carboxylic acid or ester.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and triazole rings through a thioether linkage, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties . Preliminary studies have shown that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrates significant antibacterial effects against various pathogens. For instance:

PathogenInhibition Rate (%)Concentration (μg/mL)
Xanthomonas oryzae pv. oryzicola30%100
Xanthomonas oryzae pv. oryzae56%100

These results suggest that the compound may be more effective than traditional bactericides like thiodiazolecopper .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Studies indicate that derivatives of thiadiazoles can inhibit various cancer cell lines effectively. For example:

Cell LineIC50 (μM)Comparison
MDA-MB-231 (breast cancer)3.3Cisplatin control
HEK293T34.71Cisplatin control

These findings highlight the potential of this compound as a promising candidate in cancer therapeutics .

Other Therapeutic Applications

In addition to its antimicrobial and anticancer activities, this compound may possess other therapeutic properties such as:

  • Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in experimental models.
  • Antitubercular Activity : Certain analogs have demonstrated effectiveness against Mycobacterium smegmatis.
  • Corrosion Inhibition : Thiadiazole derivatives have been studied for their ability to inhibit corrosion in metal substrates .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA or RNA, disrupting their function and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique structural features are compared below with analogous derivatives (Table 1):

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (R1, R2) Reference
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Target) 1,3,4-Thiadiazole + Acetamide R1: Ethylthio; R2: 4-methyl-4H-1,2,4-triazol-3-ylthio -
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 1,3,4-Thiadiazole + Acetamide R1: Ethylthio; R2: Phenoxy
2-(5-Benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (6a) 1,3,4-Thiadiazole + Acetamide R1: Ethylthio; R2: Thiadiazinan-thione
N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a) 1,2,4-Triazole + Acetamide R1: 2-Methylphenyl; R2: 4-isobutylphenyl
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Benzamide + Triazolylsulfanyl R1: 4-Methylthiazole; R2: 4-methyl-4H-1,2,4-triazol-3-ylsulfanyl

Key Observations :

  • Compared to triazole-based acetamides (e.g., 7a), the target’s 1,3,4-thiadiazole core may confer greater metabolic stability due to sulfur’s electronegativity .

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Not Reported - Anticipated δ(H): ~9.9 ppm (N-H, acetamide) -
5g (Ethylthio-phenoxy derivative) 168–170 78 δ(H): 1.35 (t, 3H, CH₂CH₃), 6.90 (s, aromatic)
6a (Ethylthio-thiadiazinan derivative) 179–181 79 IR: 1688 cm⁻¹ (C=O), 1320 cm⁻¹ (C-S)
7a (Triazole-isobutylphenyl derivative) 122–124 73 δ(H): 2.30 (s, 3H, CH₃), 7.25 (d, aromatic)

Notes:

  • The target compound’s melting point is expected to exceed 160°C, aligning with sulfur-rich analogs (e.g., 5g, 6a) .
  • NMR signals for the triazolylthio group (δ: 8.5–9.5 ppm) would distinguish it from phenoxy or benzylthio substituents .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique combination of thiadiazole and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C15H16N6OS3C_{15}H_{16}N_{6}OS_{3}, with a molecular weight of approximately 392.51 g/mol .

Chemical Structure and Properties

The structure of the compound features:

  • A thiadiazole ring substituted with an ethylthio group.
  • A triazole ring linked via a thioether bond to an acetamide group.

This hybrid structure is believed to confer unique pharmacological properties that distinguish it from simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains and fungi . Preliminary studies suggest that this compound may similarly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been explored extensively. For example, certain 1,3,4-thiadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 . The incorporation of the triazole moiety in this compound may enhance its activity through synergistic mechanisms.

Other Biological Activities

The biological profile of this compound may also include:

  • Antidiabetic effects.
  • Anti-inflammatory properties.
  • Anticonvulsant activities.
    These activities are often attributed to the structural characteristics of the thiadiazole and triazole rings .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the thiadiazole ring.
  • Introduction of the ethylthio group.
  • Coupling with the triazole component via thioether linkage.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several structurally similar compounds exhibit varying biological activities. The following table summarizes some notable examples:

Compound Name Structural Features Unique Aspects
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideContains methylthio instead of ethylthioSimpler structure may lead to different biological properties
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamidePyrimidine substitution instead of triazolePotentially different pharmacological profiles
2-(5-amino-thiadiazolyl)acetamide derivativesVariations in substituents on the thiadiazole ringFocus on amino functionalities which may enhance solubility

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

  • Antimicrobial Efficacy : A study showed that derivatives exhibited MIC values lower than standard antibiotics against resistant bacterial strains .
  • Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
  • Synergistic Effects : Combinations with other heterocycles have shown improved efficacy and reduced toxicity compared to single agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. Key steps include:

  • Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the acetamide backbone.
  • Thiolation of the intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol under reflux in dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base .
  • Optimal conditions: 3–6 hours of reflux at 60–80°C, followed by recrystallization from ethanol to achieve >70% yield .
    • Validation : Purity is confirmed via TLC and HPLC, with structural verification using ¹H NMR and IR spectroscopy .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Peaks at δ 2.45–2.55 ppm (ethylthio group), δ 3.85 ppm (triazole methyl group), and δ 12.1 ppm (amide NH) .
  • IR Spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (C=O of acetamide) and 2550–2600 cm⁻¹ (S-H of thiol intermediates, absent in final product) .
  • LC-MS : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 367.2 for C₁₀H₁₄N₆OS₃) .

Q. What preliminary biological activities have been reported for this compound?

  • In Vitro Screening :

  • Antimicrobial Activity : Tested against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) using agar dilution methods .
  • Anticancer Potential : Moderate cytotoxicity (IC₅₀: 25–50 µM) against MCF-7 breast cancer cells via MTT assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological data between different derivatives of this compound?

  • Approach :

  • Perform dose-response assays to validate IC₅₀ values across multiple cell lines.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives to targets like EGFR or DHFR, correlating with activity trends .
  • Analyze structure-activity relationships (SAR) : For example, replacing the ethylthio group with benzylthio increases lipophilicity and potency against S. aureus by 4-fold .

Q. What computational methods predict the biological targets and pharmacokinetic properties of this compound?

  • In Silico Tools :

  • PASS Prediction : Predicts potential as a kinase inhibitor (Pa > 0.7) or antibacterial agent (Pa > 0.6) .
  • ADMET Analysis :
  • Lipinski’s Rule : Molecular weight <500, logP <5 (compliant).
  • HepG2 Toxicity : Low risk (LD₅₀ > 1000 mg/kg) via ProTox-II .
  • Molecular Dynamics Simulations : Stability in binding pockets (e.g., EGFR) over 100 ns trajectories .

Q. How do structural modifications (e.g., S-alkylation or heterocyclic substitution) impact bioactivity?

  • Case Study :

  • S-Alkylation : Replacing the ethylthio group with a propylthio group reduces solubility but enhances anticancer activity (IC₅₀: 18 µM vs. 25 µM in MCF-7) .
  • Heterocyclic Substitution : Introducing a pyridine ring in place of triazole improves selectivity for bacterial dihydrofolate reductase (DHFR), reducing mammalian cytotoxicity .
    • Experimental Design :
  • Synthesize 10–15 derivatives with systematic substitutions.
  • Test in parallel against target panels (e.g., NCI-60 cancer cells, Gram+/− bacteria) .

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